1,2-Dibromo-1-ethoxyethane
Overview
Description
1,2-Dibromo-1-ethoxyethane is an organic compound with the molecular formula C4H8Br2O. It is a colorless to pale yellow liquid that is soluble in alcohols, ethers, and ketones . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
1,2-Dibromo-1-ethoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: It is used in the production of certain polymers and other industrial chemicals
Safety and Hazards
1,2-Dibromo-1-ethoxyethane is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Preparation Methods
1,2-Dibromo-1-ethoxyethane can be synthesized through the bromination of ethyl vinyl ether. The reaction involves the addition of bromine to the double bond of ethyl vinyl ether, resulting in the formation of this compound . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
1,2-Dibromo-1-ethoxyethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: When treated with strong bases, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form corresponding ethoxyethane derivatives.
Common reagents used in these reactions include sodium hydroxide for elimination reactions and hydrogen gas with a palladium catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 1,2-dibromo-1-ethoxyethane involves its ability to act as an electrophile in chemical reactions. The bromine atoms in the compound are highly reactive and can be easily replaced by nucleophiles. This reactivity makes it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,2-Dibromo-1-ethoxyethane can be compared with other similar compounds such as 1,2-dibromoethane and 1,2-dibromo-2-ethoxyethane. While all these compounds contain bromine atoms and an ethoxy group, this compound is unique due to its specific structure and reactivity. This uniqueness makes it suitable for certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1,2-dibromo-1-ethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQUMIFEHUKSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883927 | |
Record name | Ethane, 1,2-dibromo-1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2983-26-8 | |
Record name | 1,2-Dibromo-1-ethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2983-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,2-dibromo-1-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,2-dibromo-1-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1,2-dibromo-1-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-1-ethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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